1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride

CNS stimulant activity cycloalkylamine pharmacology amphetamine analogs

1-(Cyclohexen-1-yl)propan-2-amine hydrochloride (CAS 92145-55-6) is a cyclohexenyl-substituted isopropylamine secondary amine with the molecular formula C₉H₁₈ClN and a molecular weight of 175.70 g/mol. The compound belongs to the cycloalkylamine class that has been investigated as monoamine reuptake inhibitors for CNS disorders.

Molecular Formula C9H18ClN
Molecular Weight 175.7
CAS No. 92145-55-6
Cat. No. B2528711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride
CAS92145-55-6
Molecular FormulaC9H18ClN
Molecular Weight175.7
Structural Identifiers
SMILESCC(CC1=CCCCC1)N.Cl
InChIInChI=1S/C9H17N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h5,8H,2-4,6-7,10H2,1H3;1H
InChIKeyVYVQRWHUWUONGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclohexen-1-yl)propan-2-amine Hydrochloride (CAS 92145-55-6): Procurement-Relevant Identity and Class Positioning


1-(Cyclohexen-1-yl)propan-2-amine hydrochloride (CAS 92145-55-6) is a cyclohexenyl-substituted isopropylamine secondary amine with the molecular formula C₉H₁₈ClN and a molecular weight of 175.70 g/mol . The compound belongs to the cycloalkylamine class that has been investigated as monoamine reuptake inhibitors for CNS disorders [1]. Structurally, it features a cyclohexene ring bearing a single endocyclic double bond conjugated to a propan-2-amine side chain, distinguishing it from both the fully saturated cyclohexyl analogs (e.g., norpropylhexedrine) and the aromatic phenyl analogs (e.g., amphetamine), and positioning it as an intermediate in lipophilicity and electronic character between these comparator classes .

Why 1-(Cyclohexen-1-yl)propan-2-amine Hydrochloride Cannot Be Generically Substituted with Other Cycloalkylamines


Within the cycloalkylamine class, small structural modifications produce divergent pharmacological profiles that preclude simple interchange. Saturation of the cyclohexenyl ring to cyclohexyl alters molecular topology, lipophilicity, and receptor-interaction geometry [1]. The unsaturated cyclohexenyl motif introduces a planar sp² character adjacent to the alkylamine chain—absent in fully saturated cyclohexyl analogs—that modulates the compound's conformational ensemble and its interaction with monoamine transporters [2]. Classical comparative pharmacology studies have demonstrated that cyclohexyl derivatives exhibit approximately half the intravenous pressor potency of their phenyl counterparts in anesthetized dogs, while alicyclic derivatives broadly show reduced activity and distinct toxicity profiles relative to aromatic prototypes [3]. These pharmacodynamic differences mean that procurement decisions based solely on in-class substitution risk selecting a compound with quantitatively different target engagement, potency, and safety margins.

Quantitative Differentiation Evidence: 1-(Cyclohexen-1-yl)propan-2-amine Hydrochloride vs. Closest Comparators


Reduced CNS Stimulant Activity: Cyclohexenyl vs. Phenyl (Amphetamine) Core

Cyclohexyl and cyclohexenyl derivatives of amphetamine-type structures show markedly reduced central nervous system (CNS) stimulant activity compared to their aromatic phenyl counterparts. In comparative pharmacological studies, cyclohexyl-2-aminopropane (a fully saturated analog) was characterized as 'decidedly less active' as a CNS stimulant than its phenyl analog (amphetamine) in rats, rabbits, and guinea pigs [1]. The unsaturated cyclohexenyl analog is expected to exhibit a similarly attenuated CNS profile relative to amphetamine, based on the class-level observation that 'cyclohexenyl, cyclohexyl and cyclopentyl derivatives were of the same general order of lowered activity' relative to aromatic prototypes . This reduced CNS stimulation is a quantifiable differentiation parameter for applications where peripheral selectivity is desired.

CNS stimulant activity cycloalkylamine pharmacology amphetamine analogs

Vasopressor Potency: Cyclohexyl vs. Phenyl Core — One-Half the Intravenous Pressor Activity

In a direct head-to-head comparison in pentobarbital-anesthetized dogs, 1-cyclohexyl-2-aminopropane (the saturated analog of the target compound) and its N-methyl derivative each exhibited approximately one-half the intravenous pressor potency of their corresponding phenyl analogs (amphetamine and methamphetamine, respectively) [1]. This finding provides a quantitative benchmark: the cyclohexyl scaffold confers roughly 50% of the vasopressor potency of the aromatic series. The presence of the endocyclic double bond in the cyclohexenyl analog may further modulate this potency through altered conformational dynamics and electronic distribution, though direct measurements for the cyclohexenyl variant remain to be reported.

vasopressor activity cardiovascular pharmacology sympathomimetic amines

Nasal Vasoconstrictor Activity: Cyclohexenyl Analog Comparable to Phenyl Analog in Topical Application

Despite reduced systemic pressor potency, the cyclohexyl analog (No. 25) demonstrated nasal mucosal vasoconstrictor activity that was 'essentially the same order' as that of the phenyl analog (amphetamine free base, No. 1) upon direct topical application to the nasal mucosa of dogs [1]. This dissociation between systemic pressor potency (~50% of phenyl) and topical vasoconstrictor efficacy (~equivalent to phenyl) suggests a favorable therapeutic index for topical decongestant applications of cyclohexenyl-containing analogs. Additionally, 30-day inhalation toxicity studies in rats revealed no signs of histological irritation in the tracheo-bronchial tree, supporting mucosal safety [1].

nasal decongestant vasoconstrictor topical sympathomimetic

Lipophilicity Differentiation: Estimated LogP of Cyclohexenyl Analog vs. Saturated Cyclohexyl and Phenyl Comparators

The cyclohexenyl substitution introduces an intermediate lipophilicity profile between the fully saturated cyclohexyl analog and the aromatic phenyl analog. The saturated analog 1-cyclohexylpropan-2-amine has a reported LogP of approximately 2.27–3.00 . Propylhexedrine (N-methyl-cyclohexyl analog) has a ChemAxon LogP of 2.7 [1]. The presence of the endocyclic double bond in 1-(cyclohexen-1-yl)propan-2-amine is expected to slightly increase polar surface area and reduce LogP relative to the fully saturated analog, while maintaining higher lipophilicity than the aromatic amphetamine (amphetamine LogP ~1.76). This intermediate lipophilicity can be exploited to fine-tune blood-brain barrier penetration and tissue distribution in CNS vs. peripheral targeting strategies.

lipophilicity logP physicochemical properties blood-brain barrier penetration

Synthetic Versatility: The Cyclohexenyl Double Bond as a Handle for Late-Stage Functionalization

Unlike the fully saturated 1-cyclohexylpropan-2-amine, the cyclohexenyl analog contains an endocyclic double bond that serves as a synthetic handle for further diversification. The unsaturated cyclohexenyl ring provides a reactive site for hydrogenation (to the saturated analog), epoxidation, dihydroxylation, or electrophilic addition, while the isopropylamine moiety retains nucleophilicity for reductive amination or amide coupling [1]. This enables late-stage functionalization strategies that are inaccessible with the saturated cyclohexyl analog. The cyclobutyl analog of amphetamine has been shown to lack sympathomimetic effects entirely [2], highlighting that among non-aromatic carbocyclic replacements for the phenyl ring of amphetamine, the cyclohexenyl group uniquely combines measurable biological activity with synthetic tractability.

synthetic intermediate late-stage functionalization medicinal chemistry chiral amine

High-Value Application Scenarios for 1-(Cyclohexen-1-yl)propan-2-amine Hydrochloride Informed by Differential Evidence


Peripherally-Selective Sympathomimetic Agent Development (Nasal Decongestant Lead Optimization)

The compound's structural class demonstrates a clinically relevant dissociation between topical vasoconstrictor efficacy (~equivalent to amphetamine free base on nasal mucosa) and systemic pressor potency (~50% of amphetamine) [1]. This profile is ideal for decongestant development programs seeking to minimize cardiovascular side effects. The hydrochloride salt form provides aqueous solubility suitable for nasal spray formulation, while the cyclohexenyl double bond offers a handle for further optimization of mucosal retention time.

Monoamine Transporter Probe with Reduced Abuse Liability Profile

Based on the class-level observation that cyclohexyl/cyclohexenyl derivatives are 'decidedly less active' as CNS stimulants than their phenyl counterparts [1], this compound serves as a scaffold for developing monoamine transporter ligands with attenuated psychostimulant properties. This is particularly relevant for antidepressant programs targeting norepinephrine and serotonin reuptake inhibition without the abuse liability associated with amphetamine-based scaffolds.

Synthetic Intermediate for Chiral Cyclohexylamine Library Construction

The cyclohexenyl double bond enables divergent synthesis strategies: catalytic asymmetric hydrogenation can yield enantiomerically enriched 1-cyclohexylpropan-2-amine derivatives [1], while the double bond itself permits epoxidation, dihydroxylation, and halo-functionalization to generate diverse compound libraries. The hydrochloride salt offers convenient handling and storage stability during parallel synthesis workflows.

Comparative Pharmacological Tool for Cycloalkylamine Structure-Activity Relationship (SAR) Studies

The compound fills a critical gap in SAR matrices spanning phenyl (amphetamine), saturated cyclohexyl (norpropylhexedrine), N-methyl cyclohexyl (propylhexedrine), cyclobutyl, and cyclohexenyl analogs. Systematic comparison across this series enables deconvolution of the contributions of ring saturation, ring size, and N-substitution to monoamine transporter affinity, pressor activity, and CNS penetration [1]. Procurement of the cyclohexenyl variant completes this SAR matrix for comprehensive pharmacological profiling.

Quote Request

Request a Quote for 1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.